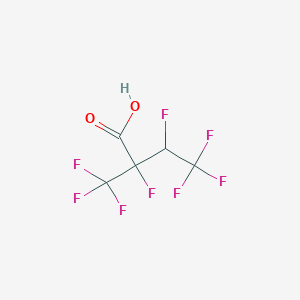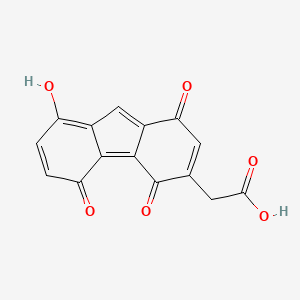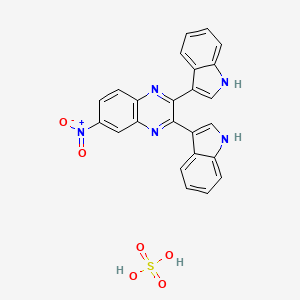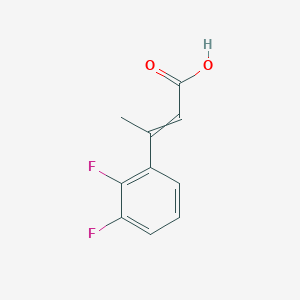![molecular formula C20H19NO2 B14201811 4,4'-[(Phenylazanediyl)bis(methylene)]diphenol CAS No. 839688-00-5](/img/structure/B14201811.png)
4,4'-[(Phenylazanediyl)bis(methylene)]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(Phenylazanediyl)bis(methylene)]diphenol is a chemical compound with the molecular formula C18H15NO2. It is also known by other names such as 4,4’-dihydroxytriphenylamine and 4,4’-dihydroxy-N-phenylmethanamine . This compound is characterized by the presence of two phenol groups connected through a phenylazanediyl bridge, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Phenylazanediyl)bis(methylene)]diphenol typically involves the reaction of phenol with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .
Industrial Production Methods
In industrial settings, the production of 4,4’-[(Phenylazanediyl)bis(methylene)]diphenol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pH, and the product is purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(Phenylazanediyl)bis(methylene)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
4,4’-[(Phenylazanediyl)bis(methylene)]diphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins, adhesives, and coatings
Mécanisme D'action
The mechanism of action of 4,4’-[(Phenylazanediyl)bis(methylene)]diphenol involves its interaction with various molecular targets and pathways. The phenol groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(phenol): Similar structure but lacks the phenylazanediyl bridge.
Bisphenol A: Contains two phenol groups connected by a methylene bridge but has different substituents on the aromatic rings
Uniqueness
4,4’-[(Phenylazanediyl)bis(methylene)]diphenol is unique due to the presence of the phenylazanediyl bridge, which imparts distinct chemical and physical properties. This structural feature allows for unique interactions with other molecules and enhances its versatility in various applications .
Propriétés
Numéro CAS |
839688-00-5 |
|---|---|
Formule moléculaire |
C20H19NO2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
4-[[N-[(4-hydroxyphenyl)methyl]anilino]methyl]phenol |
InChI |
InChI=1S/C20H19NO2/c22-19-10-6-16(7-11-19)14-21(18-4-2-1-3-5-18)15-17-8-12-20(23)13-9-17/h1-13,22-23H,14-15H2 |
Clé InChI |
KDBMFJYWGZLDIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl-](/img/structure/B14201729.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-](/img/structure/B14201734.png)

![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)




![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14201791.png)
![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)
